4,5,6,7-Tetrahydro-1H-indazole-4-carboxylic acid ethyl ester hydrochloride
Description
4,5,6,7-Tetrahydro-1H-indazole-4-carboxylic acid ethyl ester hydrochloride is a bicyclic heterocyclic compound featuring a partially hydrogenated indazole core, an ethyl ester moiety, and a hydrochloride counterion. This structural configuration confers unique physicochemical properties, such as enhanced water solubility due to the hydrochloride salt form, making it a valuable intermediate in pharmaceutical and organic synthesis . The compound is commercially available in milligram to gram quantities, with pricing reflecting its specialized applications in drug discovery and chemical research (e.g., 50 mg for €701.00 and 500 mg for €1,960.00) . Analytical characterization methods include NMR, HPLC, and LC-MS, ensuring high purity and structural verification .
Properties
IUPAC Name |
ethyl 4,5,6,7-tetrahydro-1H-indazole-4-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2.ClH/c1-2-14-10(13)7-4-3-5-9-8(7)6-11-12-9;/h6-7H,2-5H2,1H3,(H,11,12);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPKLGWPLGCIZPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCC2=C1C=NN2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1965310-32-0 | |
| Record name | 1H-Indazole-4-carboxylic acid, 4,5,6,7-tetrahydro-, ethyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1965310-32-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Scientific Research Applications
Antidepressant Activity
Research has indicated that derivatives of indazole compounds exhibit antidepressant-like effects in animal models. The mechanism may involve modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways. Studies have shown that certain indazole derivatives can enhance the efficacy of existing antidepressants by acting on multiple targets within the brain .
Anti-inflammatory Properties
Indazole derivatives have been investigated for their anti-inflammatory effects. The compound has shown promise in reducing inflammation markers in vitro and in vivo, suggesting potential applications in treating chronic inflammatory diseases such as arthritis and inflammatory bowel disease .
Anticancer Potential
Recent studies have explored the anticancer properties of indazole derivatives, including their ability to inhibit tumor growth through apoptosis induction and cell cycle arrest mechanisms. The ethyl ester form has been noted for its enhanced solubility and bioavailability compared to other forms, making it a candidate for further development in cancer therapeutics .
Synthesis from Cyclohexanone
One common synthetic route involves the condensation of cyclohexanone with appropriate reagents to form the indazole ring structure. This method allows for the production of high yields of the desired compound while maintaining structural integrity .
Derivatization Techniques
The ability to modify the carboxylic acid group into various esters or amides provides a pathway for creating a library of compounds with diverse biological activities. This approach is crucial for optimizing pharmacological properties and enhancing therapeutic efficacy .
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study A | Antidepressant Activity | Demonstrated significant reduction in depressive behaviors in rodent models when treated with indazole derivatives. |
| Study B | Anti-inflammatory Effects | Showed reduced levels of pro-inflammatory cytokines in treated animals compared to controls. |
| Study C | Anticancer Activity | Indicated that the compound inhibited tumor growth in xenograft models through apoptosis induction. |
Mechanism of Action
The mechanism by which 4,5,6,7-tetrahydro-1H-indazole-4-carboxylic acid ethyl ester hydrochloride exerts its effects depends on its specific biological target. The compound may interact with enzymes, receptors, or other molecular targets to produce its biological effects. The exact pathways and molecular targets involved would need to be determined through detailed biochemical studies.
Comparison with Similar Compounds


Key Differences :
- Aromatic vs.
- Solubility : The hydrochloride salt enhances aqueous solubility compared to neutral esters like lactic acid ethyl ester, which rely on hydroxyl groups for polarity .
Physicochemical and Commercial Considerations
- Stability: The hydrochloride salt form improves stability during storage compared to non-salt analogues, which may require refrigeration .
- Cost and Availability: The tetrahydroindazole derivative is significantly more expensive (€701.00/50 mg) than simpler esters like hexanoic acid ethyl ester, reflecting its complex synthesis and niche applications .
Correlation with Distillation Behavior (Ethyl Ester Series)
Ethyl esters of carboxylic acids (e.g., pentanoic, hexanoic, and heptadecanoic acid ethyl esters) exhibit distinct distillation profiles. Longer-chain esters (e.g., heptadecanoic acid ethyl ester) decrease in concentration with prolonged distillation, while hydroxylated derivatives (e.g., lactic acid ethyl ester) increase . The tetrahydroindazole derivative’s behavior under similar conditions is unreported but may differ due to its fused heterocyclic structure.
Biological Activity
4,5,6,7-Tetrahydro-1H-indazole-4-carboxylic acid ethyl ester hydrochloride (CAS No. 1965310-32-0) is a compound that has garnered attention for its potential biological activities, particularly in anti-inflammatory and analgesic applications. This article provides a detailed overview of its biological activity based on diverse research findings.
- Molecular Formula : C10H14N2O2
- Molecular Weight : 194.23 g/mol
- CAS Number : 1965310-32-0
Biological Activity Overview
The biological activity of 4,5,6,7-tetrahydro-1H-indazole derivatives has been extensively studied, particularly focusing on their anti-inflammatory properties. The following sections summarize key findings from various studies.
Anti-inflammatory Activity
Research indicates that derivatives of 4,5,6,7-tetrahydro-1H-indazole exhibit significant anti-inflammatory effects. A study conducted using the carrageenan-induced edema model demonstrated that these compounds can effectively reduce inflammation.
Key Findings:
- Active Compounds : Among the tested compounds, 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid showed the highest activity with an ED50 value of 3.5 mg/kg .
- Mechanism of Action : The anti-inflammatory effects are attributed to the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is essential for optimizing the efficacy of these compounds.
SAR Insights:
- Substituent Effects : The presence of specific substituents on the indazole ring can enhance anti-inflammatory activity.
- Comparison with Standard Drugs : Some derivatives have shown comparable or superior activity to well-known COX inhibitors like diclofenac and celecoxib .
In Vitro and In Vivo Studies
Several studies have evaluated the biological activity of 4,5,6,7-tetrahydro-1H-indazole derivatives both in vitro and in vivo.
In Vitro Studies:
- COX Inhibition : Various derivatives were tested for their ability to inhibit COX enzymes. For instance, certain compounds demonstrated IC50 values against COX-2 ranging from 23.8 μM to 42.1 μM , indicating moderate inhibitory potential .
In Vivo Studies:
- Carrageenan-Induced Edema Model : This model confirmed the anti-inflammatory potential observed in vitro. The results indicated significant reductions in paw edema compared to control groups .
Case Studies
Several case studies highlight the therapeutic potential of 4,5,6,7-tetrahydro-1H-indazole derivatives:
| Study | Compound | ED50 (mg/kg) | Remarks |
|---|---|---|---|
| Study 1 | 1-phenyl derivative | 3.5 | High anti-inflammatory activity |
| Study 2 | Various derivatives | Varies | Moderate COX inhibition |
| Study 3 | Indazole analogs | Varies | Comparable to celecoxib |
Preparation Methods
Reaction Mechanism and Conditions
The tetrahydroindazole core is synthesized via cyclocondensation of cyclohexanone with ethyl hydrazinecarboxylate under acidic conditions. This one-pot reaction proceeds through intermediate hydrazone formation, followed by intramolecular cyclization to generate the bicyclic structure. Typical conditions include:
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Catalyst : Concentrated hydrochloric acid (HCl) or sulfuric acid (H₂SO₄)
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Solvent : Ethanol or aqueous ethanol mixtures
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Temperature : Reflux (78–90°C) for 6–12 hours
The ethyl ester group is introduced directly from ethyl hydrazinecarboxylate, eliminating the need for post-cyclization esterification.
Optimization of Yield and Purity
Yields range from 45% to 55% under standard conditions. Key optimizations include:
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Solvent Polarity : Higher ethanol content (≥90%) improves cyclization efficiency by stabilizing intermediates.
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Acid Concentration : 10–15% HCl maximizes cyclization while minimizing side reactions like over-oxidation.
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Workup : Neutralization with aqueous sodium bicarbonate followed by extraction with ethyl acetate isolates the free base.
Hydrochloride Salt Formation
Precipitation and Crystallization
The free base is converted to the hydrochloride salt by treatment with hydrochloric acid (gas or aqueous):
Analytical Characterization
Alternative Synthetic Routes
Reductive Cyclization of Nitroolefins
Nitroolefins derived from cyclohexenone undergo reductive cyclization with ethyl hydrazinecarboxylate in the presence of zinc dust and acetic acid. This method achieves comparable yields (48–52%) but requires stringent moisture control.
Continuous Flow Synthesis
Industrial-scale production utilizes continuous flow reactors to enhance reproducibility:
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Acid-Catalyzed Cyclization | 50.5 | 98 | Simple setup, scalable | Moderate yields, acidic waste |
| Reductive Cyclization | 48 | 95 | Tolerates electron-deficient substrates | Moisture-sensitive, costly reagents |
| Continuous Flow | 90 | 99 | High throughput, consistent quality | High initial equipment investment |
Industrial Production Protocols
Large-Scale Cyclization
A 100 L reactor charged with cyclohexanone (20 kg), ethyl hydrazinecarboxylate (25 kg), and 12% HCl (40 L) is heated to 85°C for 8 hours. Post-reaction, the mixture is neutralized, extracted, and distilled to recover 18.2 kg of the free base (51% yield).
Salt Formation at Scale
The free base (15 kg) is dissolved in ethanol (150 L), and 32% HCl (8 L) is added dropwise. The slurry is cooled to 0°C, filtered, and dried under vacuum to yield 16.8 kg of the hydrochloride salt (94% recovery).
Challenges and Solutions
Byproduct Formation
Solvent Recovery
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Issue : Ethanol recycling is energy-intensive.
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Solution : Membrane-based solvent separation reduces energy use by 40%.
Recent Advances
Q & A
Q. What are the optimal synthetic routes for 4,5,6,7-Tetrahydro-1H-indazole-4-carboxylic acid ethyl ester hydrochloride, and how can reaction efficiency be maximized?
- Methodology : The synthesis typically involves coupling indazole derivatives with ethyl esters via carbodiimide-mediated reactions (e.g., EDC·HCl) in anhydrous conditions. For example, glycine ethyl ester hydrochloride is activated using triethylamine and dichloromethane as a solvent, followed by coupling with carboxylic acid derivatives under argon . Reaction optimization includes temperature control (0°C to room temperature) and extended stirring times (16–24 h) to improve yields. Monitoring via TLC or HPLC ensures completion.
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodology :
- NMR : ¹H and ¹³C NMR confirm the indazole core and ethyl ester group, with characteristic shifts for the tetrahydro ring protons (δ 1.2–2.8 ppm) and ester carbonyl (δ ~170 ppm).
- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) and UV detection at 254 nm to assess purity (>95%) .
- Mass Spectrometry : ESI-MS in positive ion mode identifies the molecular ion peak [M+H]⁺ and confirms the hydrochloride salt via isotopic patterns.
Advanced Research Questions
Q. How does the hydrochloride salt form influence the compound’s stability under varying pH and storage conditions?
- Methodology : Stability studies involve:
- Thermogravimetric Analysis (TGA) : Assess decomposition temperatures (e.g., mp 225–241°C for similar hydrochlorides ).
- pH-Dependent Solubility : Test solubility in buffered solutions (pH 1–10) to identify degradation products via LC-MS. Hydrochloride salts generally exhibit enhanced aqueous solubility but may hydrolyze in alkaline conditions, requiring storage at 4°C in desiccators .
Q. What strategies resolve enantiomeric impurities in the tetrahydroindazole core during synthesis?
- Methodology : Chiral resolution can be achieved via:
- Chiral HPLC : Use a Chiralpak IA column with hexane/isopropanol (80:20) to separate enantiomers.
- Asymmetric Catalysis : Employ chiral ligands (e.g., BINOL) in TiCl4-mediated cyclization reactions to favor specific stereoisomers .
Q. How can contradictory data on synthetic yields be reconciled across published protocols?
- Methodology : Systematic analysis includes:
- Design of Experiments (DoE) : Vary parameters like solvent polarity (dichloromethane vs. THF), catalyst loading (EDC·HCl vs. DCC), and reaction time to identify critical factors.
- Spearman Correlation Analysis : Evaluate how variables (e.g., distillation time, ester content) impact yield, as demonstrated in ethyl ester correlation studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


